5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyrazole and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents such as bromine or chlorine in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies investigating its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole and isoquinoline structure but includes additional functional groups that enhance its biological activity.
5-(1-Methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide: This derivative is used as a PET tracer for imaging purposes.
Uniqueness
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the pyrazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential as a therapeutic scaffold make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-11(8-15-16)12-4-2-3-10-7-14-6-5-13(10)12/h2-4,8-9,14H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOAHGCDBPDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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